molecular formula C9H20N2O3S B1464103 4-methyl-N-(3-sulfamoylpropyl)pentanamide CAS No. 1250682-57-5

4-methyl-N-(3-sulfamoylpropyl)pentanamide

Cat. No. B1464103
M. Wt: 236.33 g/mol
InChI Key: HPNPGEPGJMAJLL-UHFFFAOYSA-N
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Description

4-methyl-N-(3-sulfamoylpropyl)pentanamide is a compound with the molecular formula C9H20N2O3S . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of 4-methyl-N-(3-sulfamoylpropyl)pentanamide consists of a pentanamide backbone with a methyl group at the 4th carbon and a sulfamoylpropyl group attached to the nitrogen .


Physical And Chemical Properties Analysis

4-methyl-N-(3-sulfamoylpropyl)pentanamide is a powder at room temperature . Its molecular weight is 236.34 .

Scientific Research Applications

Synthesis and Chemical Properties

  • 4-methyl-N-(3-sulfamoylpropyl)pentanamide and its derivatives are key intermediates in the synthesis of various compounds. For instance, Zhou Kai (2010) describes the synthesis of 4-(4-Fluorophenyl)-2-(2-methylpropanoyl)-4-oxo-N,β-diphenylbutanamide, which is an intermediate of atorvastatin, a widely used statin medication (Zhou Kai, 2010).

Pharmacological Applications

  • Sulfonamide derivatives, like those related to 4-methyl-N-(3-sulfamoylpropyl)pentanamide, have been investigated for their potential as antimalarial and antitrypanosomal agents. A study by O. Ekoh et al. (2021) synthesized novel p-nitrobenzenesulphonamide derivatives incorporating dipeptide moiety and tested their effectiveness against malaria and trypanosomiasis (O. Ekoh et al., 2021).

Application in Teratology

  • In teratology, derivatives of 4-methyl-N-(3-sulfamoylpropyl)pentanamide have been explored for potential use in mitigating neural tube and skeletal defects in mammals. Y. Onishi et al. (2013) found that aminobenzensulfonamide analogs of valproic acid, which are structurally related to 4-methyl-N-(3-sulfamoylpropyl)pentanamide, showed weaker teratogenic effects compared to valproic acid (Y. Onishi et al., 2013).

Cardiac Applications

  • Compounds similar to 4-methyl-N-(3-sulfamoylpropyl)pentanamide have been studied for their role as cardiac myosin activators, potentially useful in treating systolic heart failure. M. Manickam et al. (2019) investigated sulfonamidophenylethylamide analogues, finding some derivatives to be effective cardiac myosin activators in both in vitro and in vivo studies (M. Manickam et al., 2019).

Antimicrobial and Antiparasitic Applications

  • Tais C. Silva et al. (2022) studied a derivative of albendazole, N-(4-Methoxyphenyl)pentanamide, for its anthelmintic properties against Toxocara canis, demonstrating its potential as a novel anthelmintic agent (Tais C. Silva et al., 2022).

Safety And Hazards

Safety information indicates that 4-methyl-N-(3-sulfamoylpropyl)pentanamide may be harmful if swallowed or in contact with skin. It may cause eye irritation and may be harmful if inhaled .

Future Directions

As 4-methyl-N-(3-sulfamoylpropyl)pentanamide is used for pharmaceutical testing , future directions could involve exploring its potential applications in drug development and understanding its mechanism of action.

properties

IUPAC Name

4-methyl-N-(3-sulfamoylpropyl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O3S/c1-8(2)4-5-9(12)11-6-3-7-15(10,13)14/h8H,3-7H2,1-2H3,(H,11,12)(H2,10,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPNPGEPGJMAJLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(=O)NCCCS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(3-sulfamoylpropyl)pentanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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